molecular formula C12H21NO4 B14047476 Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B14047476
M. Wt: 243.30 g/mol
InChI Key: IKYQXSSDWRYNKR-VIFPVBQESA-N
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Description

Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and an oxa-azaspiro ring system. The molecular formula of this compound is C12H21NO4, and it has a molecular weight of 243.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic ring system through a cyclization reaction. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (6S)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

IKYQXSSDWRYNKR-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](OCC12CC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CC2)CO

Origin of Product

United States

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